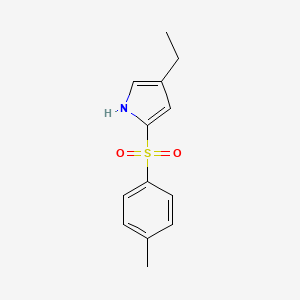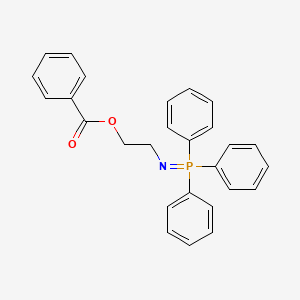
2-((Triphenylphosphoranylidene)amino)ethyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Triphenylphosphoranylidene)amino)ethyl benzoate is an organic compound that features a triphenylphosphoranylidene group attached to an aminoethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate typically involves the reaction of triphenylphosphine with an appropriate precursor, such as an aminoethyl benzoate derivative. The reaction conditions often include the use of solvents like benzene or toluene and may require heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. These methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Triphenylphosphoranylidene)amino)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-((Triphenylphosphoranylidene)amino)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical intermediates and materials.
Mechanism of Action
The mechanism of action of 2-((Triphenylphosphoranylidene)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can facilitate various chemical transformations, while the aminoethyl benzoate moiety may interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (Triphenylphosphoranylidene)acetate
- Methyl (Triphenylphosphoranylidene)acetate
- Benzyl (Triphenylphosphoranylidene)acetate
Properties
Molecular Formula |
C27H24NO2P |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[(triphenyl-λ5-phosphanylidene)amino]ethyl benzoate |
InChI |
InChI=1S/C27H24NO2P/c29-27(23-13-5-1-6-14-23)30-22-21-28-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
HOIIDEWDKVJZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCN=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



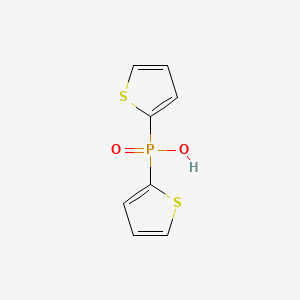
![2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
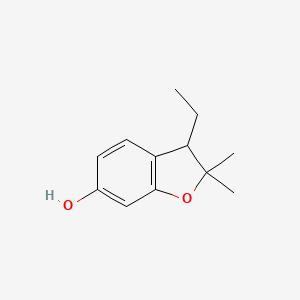
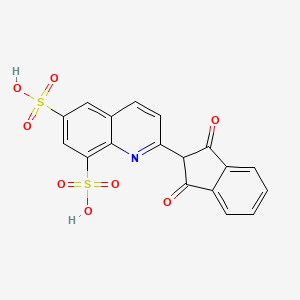
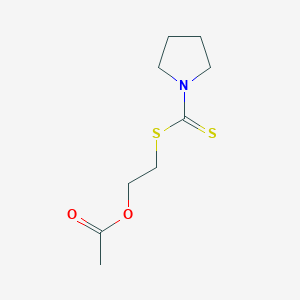
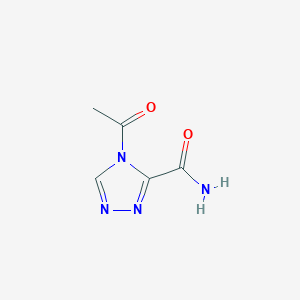
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

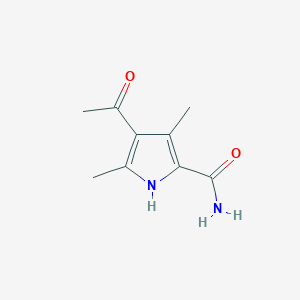
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

